4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde
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Overview
Description
4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde is a chemical compound with the molecular formula C17H11F3N2O3. It is known for its unique structure, which includes a methoxy group, a trifluoromethyl group, and a quinazoline moiety.
Preparation Methods
The synthesis of 4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde typically involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with 2-(trifluoromethyl)quinazoline-4-ol under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its unique structural features.
Material Science: The compound’s properties make it suitable for use in the synthesis of advanced materials.
Biological Studies: It is used in various biological assays to study its effects on different biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde can be compared with similar compounds such as:
2-Methoxy-4-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde: Similar structure but with different substitution patterns.
4-Methoxy-3-(trifluoromethyl)benzoyl chloride: Contains a benzoyl chloride group instead of an aldehyde group.
8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one: Contains a quinolinone moiety instead of a quinazoline moiety .
Properties
IUPAC Name |
4-methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c1-24-13-7-6-10(9-23)8-14(13)25-15-11-4-2-3-5-12(11)21-16(22-15)17(18,19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPAOFQOFDSCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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